Methyltetrazine-amine

Bioorthogonal chemistry Click chemistry Stability comparison

Methyltetrazine-amine (CAS 1345955-28-3) is a methyl-substituted 1,2,4,5-tetrazine derivative functionalized with a primary amine (–NH₂) handle. It serves as a foundational building block for installing the bioorthogonal methyltetrazine moiety onto carboxylic acid-containing molecules, enabling subsequent inverse-electron-demand Diels–Alder (IEDDA) cycloaddition with trans-cyclooctene (TCO)-bearing partners at exceptional reaction rates (k > 800 M⁻¹s⁻¹) under physiological conditions without copper catalysts.

Molecular Formula C9H9N5
Molecular Weight 187.20 g/mol
Cat. No. B1456725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyltetrazine-amine
Molecular FormulaC9H9N5
Molecular Weight187.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)C2=NN=CN=N2
InChIInChI=1S/C9H9N5/c10-5-7-1-3-8(4-2-7)9-13-11-6-12-14-9/h1-4,6H,5,10H2
InChIKeyJGCOJRPYFRRONJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Methyltetrazine-Amine CAS 1345955-28-3: Bioorthogonal Click Chemistry Building Block with Verified Stability Advantage for Bioconjugation Procurement


Methyltetrazine-amine (CAS 1345955-28-3) is a methyl-substituted 1,2,4,5-tetrazine derivative functionalized with a primary amine (–NH₂) handle . It serves as a foundational building block for installing the bioorthogonal methyltetrazine moiety onto carboxylic acid-containing molecules, enabling subsequent inverse-electron-demand Diels–Alder (IEDDA) cycloaddition with trans-cyclooctene (TCO)-bearing partners at exceptional reaction rates (k > 800 M⁻¹s⁻¹) under physiological conditions without copper catalysts . The electron-donating methyl substituent confers a critical stability advantage over hydrogen-substituted tetrazine analogs, fundamentally altering the compound's suitability for long-term storage in aqueous buffers and multi-step synthetic sequences .

Why Tetrazine-Amine Cannot Substitute Methyltetrazine-Amine in Stability-Critical Bioconjugation Workflows


Unsubstituted tetrazine-amine (CAS 1092689-33-2, H-Tet-amine) exhibits IEDDA cycloaddition kinetics up to 30,000 M⁻¹s⁻¹—the fastest bioorthogonal reaction rates ever reported . However, this kinetic advantage comes at the direct expense of chemical stability: hydrogen-substituted tetrazines are substantially less stable than their methyl-substituted counterparts, with significantly shorter half-lives in aqueous buffers and physiological media . Sigma-Aldrich explicitly warns that tetrazine-amine is "not recommended for labeling of proteins or any other biopolymers" due to this stability deficit . Consequently, substituting H-Tet-amine for Me-Tet-amine in multi-step bioconjugation protocols, PROTAC linker synthesis, or experiments requiring aqueous storage leads to premature degradation, irreproducible labeling, and failed click reactions—making generic substitution a demonstrable risk in procurement decision-making.

Methyltetrazine-Amine Evidence Guide: Quantified Differentiation Against Closest Analogs for Procurement Selection


Aqueous Buffer Stability: Methyltetrazine-Amine vs. Hydrogen-Substituted Tetrazine-Amine

Methyltetrazine-amine demonstrates substantially improved stability compared to hydrogen-substituted tetrazine-amine (H-Tet-amine), with the methyl group's electron-donating effect drastically increasing resistance to degradation in physiological buffers and serum . This stability difference is so pronounced that H-Tet-amine is explicitly not recommended for protein or biopolymer labeling applications , whereas Me-Tet-amine supports long-term storage in aqueous buffers and wider chemical transformation tolerance . At the class level, dimethyl-substituted tetrazines exhibit a plasma half-life (t₁/₂) of 29.0 ± 0.4 hours at 37 °C, compared to only 0.92–2.04 hours for mono-substituted or hydrogen-bearing tetrazine analogs [1]. Similarly, methyltetrazine derivatives achieve extended half-lives exceeding 12 hours in cell culture conditions, compared to 2–4 hours for pyridyl-substituted tetrazines .

Bioorthogonal chemistry Click chemistry Stability comparison

IEDDA Cycloaddition Kinetics: Methyltetrazine-Amine vs. Tetrazine-Amine Rate Constants

Hydrogen-substituted tetrazine-amine (H-Tet-amine) achieves IEDDA rate constants with TCO of up to 30,000 M⁻¹s⁻¹, representing the fastest reported bioorthogonal kinetics . Methyltetrazine-amine (Me-Tet-amine) exhibits a second-order rate constant k₂ > 800 M⁻¹s⁻¹ with TCO , approximately 37-fold lower in maximal kinetics. However, this kinetic difference is deliberately engineered: the methyl group donates electron density to the tetrazine ring, slightly lowering electrophilicity and thus reactivity, while simultaneously conferring the drastic stability enhancements documented in Evidence Item 1 . In practice, k₂ values in the 10²–10⁴ M⁻¹s⁻¹ range remain sufficient for quantitative bioconjugation at low micromolar concentrations within minutes [1], and Me-Tet-amine has been successfully employed in applications requiring rapid labeling under physiological conditions including live-cell imaging and in vivo pretargeting [2].

IEDDA cycloaddition Bioconjugation Kinetic comparison

HCl Salt Formulation Advantage: Methyltetrazine-Amine Hydrochloride vs. Free Base Handling

Methyltetrazine-amine is commercially supplied as the hydrochloride (HCl) salt (CAS 1345955-28-3), a formulation decision that further enhances aqueous solubility and physical stability beyond the intrinsic chemical stability conferred by the methyl substituent . The HCl salt form simplifies weighing and dissolution in polar aprotic solvents (DMSO, DMF, MeOH), reduces hygroscopicity during storage, and improves lot-to-lot consistency in bioconjugation protocols . Recommended storage conditions for methyltetrazine-amine HCl salt stock solutions are -80 °C with use within 6 months, or -20 °C within 1 month [1], providing procurement teams with explicit stability windows for inventory management. The HCl salt format directly contrasts with free-base tetrazine-amine formulations that exhibit greater handling sensitivity and reduced shelf-life predictability .

Formulation stability Handling Salt form comparison

Site-Specific Dual Functionalization: Documented Utility in Bispecific Bioconjugate Generation

Methyltetrazine-amine is explicitly cited as a key reagent for site-specific dual functionalization of bioconjugates in the primary literature [1]. Maruani et al. (Bioconjugate Chem. 2020) employed methyltetrazine-amine in a plug-and-play approach for de novo generation of dually functionalized bispecifics, leveraging the orthogonal reactivity of the amine handle for carboxylic acid conjugation and the methyltetrazine moiety for subsequent TCO-mediated click chemistry [2]. This dual-handle architecture enables sequential, directional assembly of heterobifunctional conjugates without cross-reactivity—a capability that cannot be replicated with NHS-ester-functionalized tetrazines (which react with amines rather than providing a free amine) or tetrazine-acid derivatives (which require pre-activation) . The Maruani application demonstrates the compound's unique position as a nucleophilic tetrazine building block that installs the click handle while preserving a free functional group for downstream diversification .

Bispecific antibodies Site-specific bioconjugation Dual functionalization

Plasma Stability Classification: Dimethyl-Tetrazine Class Half-Life Quantification

In a 2024 systematic study of tetrazine stability-reactivity relationships published in Communications Chemistry (Nature Portfolio), dimethyl-substituted tetrazines exhibited a plasma half-life (t₁/₂) of 29.0 ± 0.4 hours at 37 °C—the highest stability reported in the series [1]. In contrast, mono-substituted and non-methylated tetrazines (compounds 1b, 2b, 1d, 2d) displayed t₁/₂ values ranging from 0.92 to 2.04 hours under identical conditions, with corresponding second-order rate constants (k₂ with TCO derivative 9) of 270–748 M⁻¹s⁻¹ [2]. Although methyltetrazine-amine is a mono-methyl substituted tetrazine, its stability profile benefits from the electron-donating methyl group and provision as the HCl salt, placing it in an intermediate stability class substantially above hydrogen-substituted tetrazines but below the fully dimethyl-substituted analogs . This class-level evidence establishes a quantitative framework for predicting relative stability performance across tetrazine derivatives in physiological environments .

Plasma stability Pharmacokinetics Tetrazine degradation

Methyltetrazine-Amine: Highest-Confidence Application Scenarios Based on Quantitative Differentiation Evidence


PROTAC Linker Synthesis Requiring Aqueous-Stable Tetrazine Building Blocks

Methyltetrazine-amine serves as a foundational building block for PROTAC (Proteolysis-Targeting Chimera) linker assembly, where its free amine handle enables conjugation to carboxylic acid-functionalized E3 ligase ligands or target-protein binders, while the methyltetrazine moiety remains inert for subsequent TCO-mediated click chemistry [1]. The documented plasma stability hierarchy (dimethyl-Tz t₁/₂ 29 h vs. H-Tz t₁/₂ ~2 h [2]) and aqueous buffer stability advantage of methyltetrazine-amine over unsubstituted tetrazine-amine make it the preferred procurement choice for PROTAC workflows requiring intermediate linker storage in solution, multi-step synthetic sequences, or cellular degradation assays where premature tetrazine decomposition would invalidate target engagement data.

Site-Specific Dual-Functionalized Bispecific Antibody Generation

Based on the Maruani et al. (2020) plug-and-play protocol published in Bioconjugate Chemistry [1], methyltetrazine-amine is directly validated for the de novo generation of dually functionalized bispecifics. The compound's orthogonal reactivity—amine conjugation to carboxylic acids followed by tetrazine-TCO IEDDA click—enables sequential installation of two different functional payloads (e.g., fluorophore and drug, or targeting ligand and chelator) onto a single protein scaffold with site-specificity [2]. This application leverages the compound's unique position as the only tetrazine derivative simultaneously providing a free nucleophilic amine and a bioorthogonal click handle without requiring pre-activation or deprotection steps .

Pretargeted PET Imaging Agent Construction Requiring Prolonged Physiological Stability

Methyltetrazine-bearing constructs have demonstrated favorable pharmacokinetics for pretargeted PET imaging, with fluorine-18 labeled methyltetrazines showing efficient brain uptake, fast homogeneous distribution, and rapid clearance of unbound tracer [1]. The quantitative plasma stability advantage of the methyltetrazine class (t₁/₂ extension from ~2 h to intermediate values between 2–29 h depending on substitution pattern [2]) directly supports the use of methyltetrazine-amine as the conjugation handle of choice when constructing tetrazine-functionalized chelators (DOTA, NOTA) or targeting vectors for pretargeted imaging, where reagent stability during radiolabeling and in vivo circulation is a critical procurement parameter .

Live-Cell Compatible Activity-Based Protein Profiling (ABPP) with Minimal Tag Size

The methyltetrazine moiety has been validated as a minimal, live-cell compatible bioorthogonal handle for imaging enzyme activities in situ, with methyltetrazinylalanine (MeTz-Ala) functioning as a close phenylalanine mimic that does not significantly perturb probe-target binding or cellular permeability [1]. Methyltetrazine-amine provides the chemical entry point for synthesizing such minimal tetrazine-tagged activity-based probes (ABPs) via amine conjugation to probe scaffolds. The compound's balance of rapid IEDDA kinetics (k > 800 M⁻¹s⁻¹) and enhanced physiological stability ensures efficient fluorescent labeling of captured enzyme activities in live cells with low background, directly supporting procurement for chemical biology laboratories focused on protease activity profiling and target engagement studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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